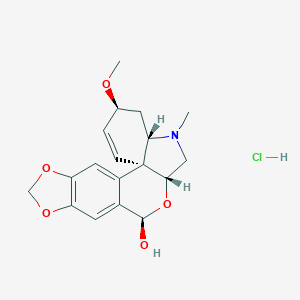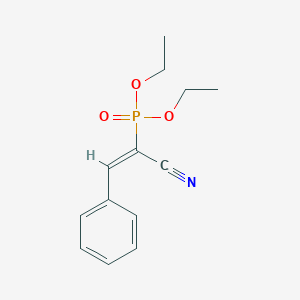![molecular formula C17H23N3O2 B232200 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the early 1990s and has been extensively studied for its potential applications in the field of medicinal chemistry. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction.
作用机制
The μ-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the μ-opioid receptor by 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals and the induction of analgesia. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also activates the reward pathway in the brain, which can reduce the craving for opioids and prevent relapse.
Biochemical and Physiological Effects
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and prevent relapse in animal models of drug addiction. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has a high affinity and selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic and anti-addiction drugs.
实验室实验的优点和局限性
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has several advantages for lab experiments, such as its high potency and selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. However, 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also has a short half-life, which can limit its duration of action.
未来方向
There are several future directions for research on 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, such as the development of new analogs with improved pharmacokinetic properties and the investigation of its potential applications in the treatment of other conditions, such as depression and anxiety. The use of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone in combination with other drugs, such as non-opioid analgesics and anti-inflammatory agents, is also an area of potential research. Additionally, the investigation of the molecular mechanisms underlying the analgesic and anti-addiction effects of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is an important area of future research.
合成方法
The synthesis of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves the reaction of 3-methylphenylpiperazine with ethyl 2-oxo-4-pyrrolidinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involves the formation of a piperazine-2,5-dione ring and subsequent cyclization to form the final product. The yield of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has also been shown to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of opioids and prevent relapse.
属性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O2/c1-14-4-2-5-15(12-14)18-8-10-19(11-9-18)17(22)13-20-7-3-6-16(20)21/h2,4-5,12H,3,6-11,13H2,1H3 |
InChI 键 |
UDSRPMYVAFADBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)


![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)